molecular formula C13H11N5O3 B8477687 7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one

7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one

Cat. No.: B8477687
M. Wt: 285.26 g/mol
InChI Key: ABDGGZJUBUJZOM-UHFFFAOYSA-N
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Description

7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one is a synthetic compound with a complex structure that includes a triazole ring and a nitroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide under copper-catalyzed conditions.

    Nitration of Isoquinoline: The isoquinoline ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The triazole and nitroisoquinoline moieties are then coupled under appropriate conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Reduction: 7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-aminoisoquinolin-1(2H)-one.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Materials Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Anticancer Activity: Preliminary studies suggest potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Industry

    Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially disrupting cellular processes. The nitro group may undergo bioreduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-aminoisoquinolin-1(2H)-one: Similar structure but with an amino group instead of a nitro group.

    7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-chloroisoquinolin-1(2H)-one: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of both a triazole ring and a nitroisoquinoline moiety makes 7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one unique

Properties

Molecular Formula

C13H11N5O3

Molecular Weight

285.26 g/mol

IUPAC Name

7-(3,5-dimethyltriazol-4-yl)-5-nitro-2H-isoquinolin-1-one

InChI

InChI=1S/C13H11N5O3/c1-7-12(17(2)16-15-7)8-5-10-9(3-4-14-13(10)19)11(6-8)18(20)21/h3-6H,1-2H3,(H,14,19)

InChI Key

ABDGGZJUBUJZOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)C)C2=CC3=C(C=CNC3=O)C(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 7-bromo-5-nitroisoquinolin-1(2H)-one (293b, 4.00 g, 14.9 mmol), 1,4-dimethyl-1H-1,2,3-triazole (2.17 g, 22.3 mmol), palladium acetate (334 mg, 1.49 mmol), CatacXiumA (butyl di-1-adamantylphosphine) (1.10 g, 2.97 mmol), and potassium acetate (7.30 g, 74.3 mmol) in 2-methyl-2-butanol (100 mL) was degassed with nitrogen, and heated at 120° C. in a sealed tube overnight. After cooling down room temperature, the reaction mixture was partitioned between ethyl acetate (300 mL) and water (300 mL). The organic phase was separated, washed with brine (1×300 mL), dried over sodium sulfate, concentrated to dryness, and purified by silica gel chromatography (eluting with a gradient of 0%-10% methanol in ethyl acetate), affording 7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-nitroisoquinolin-1(2H)-one (293c, 2.55 g, 60% yield) as a solid. 1H NMR (400 MHz, DMSO-d6) δ 11.95 (br. s., 1H), 8.57 (s, 2H), 7.55 (d, J=5.38 Hz, 1H), 6.98 (d, J=7.34 Hz, 1H), 4.00 (s, 3H), 2.29 (s, 3H). MS: 284 [M−1].
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
334 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-nitroisoquinolin-1(2H)-one (293c, 1.0 g, 3.5 mmol) and Raney Nickel (6 g) in isopropanol (60 mL) in a sealed tube was heated at 110-120° C. for three days. Sixteen 1 g batches (16 g 293c total) were prepared by this method, and then combined for purification. The combined solutions were cooled to room temperature and filtered. The filtrate was concentrated under vacuum to ˜30 mL, causing a precipitate to form. The precipitate was collected by filtration to give 5-amino-7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-3,4-dihydroisoquinolin-1(2H)-one (293d, 4.0 g, 26% yield) as a white solid. The Raney nickel-containing first filter cake was dissolved in methanol/dichloromethane (1:1, 400 mL×4), stirred for 30 minutes, filtered, and the filtrate concentrated under vacuum to give a second batch of 5-amino-7-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-3,4-dihydroisoquinolin-1(2H)-one (293d, 8.0 g, 54% yield) as a grey solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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